molecular formula C15H20O8 B13389088 1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

Cat. No.: B13389088
M. Wt: 328.31 g/mol
InChI Key: QUOZWMJFTQUXON-UHFFFAOYSA-N
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Description

Androsin is a naturally occurring compound found in the roots of the plant Picrorhiza kurroa. It is known for its anti-inflammatory and anti-asthmatic properties. The chemical structure of Androsin is C15H20O8, and it has a molecular weight of 328.3145 g/mol .

Preparation Methods

Chemical Reactions Analysis

Androsin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Androsin can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Androsin has been extensively studied for its potential therapeutic applications. It has shown promise in alleviating non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis . Additionally, Androsin has been investigated for its hepatoprotective activity, anti-inflammatory properties, and potential use in treating asthma . Its ability to modulate various biological pathways makes it a valuable compound in both medicinal and industrial research.

Mechanism of Action

The mechanism of action of Androsin involves the activation of the AMPKα pathway and the down-regulation of SREBP-1c expression. This results in the inhibition of hepatic lipogenesis and the activation of autophagy through the AMPKα/PI3K/Beclin1/LC3 pathway . These molecular targets and pathways are crucial in mediating the therapeutic effects of Androsin, particularly in the context of liver diseases.

Properties

IUPAC Name

1-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZWMJFTQUXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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